Lomibuvir

Antiviral HCV NS5B inhibitor

Select Lomibuvir for unparalleled mechanistic specificity in HCV genotype 1 NS5B studies. Unlike palm-binding NNIs, Lomibuvir targets the thumb II allosteric pocket, selectively inhibiting primer-dependent RNA synthesis while enhancing de novo initiation—an ideal probe for dissecting viral RNA polymerization stages. Quantitatively validated resistance profiling (15.3-fold M423T; 108-fold I482L potency reduction) ensures sensitive RAS screening. With EC50 of 5–23 nM against genotype 1 and >40-fold selectivity over genotypes 2a/3a, it serves as a definitive genotype-specific positive control. Well-characterized oral bioavailability (>30%) and low clearance in rat/dog models reduce PK optimization burden for in vivo proof-of-concept studies.

Molecular Formula C25H35NO4S
Molecular Weight 445.6
CAS No. 1026785-59-0
Cat. No. B1139286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLomibuvir
CAS1026785-59-0
Synonyms5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid
Molecular FormulaC25H35NO4S
Molecular Weight445.6
Structural Identifiers
SMILESCC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O
InChIInChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30)
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lomibuvir (CAS 1026785-59-0): Non-Nucleoside HCV NS5B Polymerase Inhibitor


Lomibuvir (also known as VX-222 or VCH-222) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. It belongs to the thumb pocket 2 (thumb II) allosteric inhibitor class and exhibits selective antiviral activity primarily against HCV genotype 1 (GT1) . Lomibuvir binds to the thumb II allosteric pocket of the HCV polymerase with a dissociation constant (Kd) of 17 nM and demonstrates potent inhibition in replicon assays with EC50 values in the low nanomolar range .

Lomibuvir: Why In-Class NS5B Inhibitors Are Not Interchangeable


Non-nucleoside NS5B polymerase inhibitors are not a homogeneous class; they bind to distinct allosteric pockets (thumb I, thumb II, palm I, palm II) and exhibit divergent binding kinetics, resistance profiles, and genotype selectivity [1]. For example, thumb II inhibitors like lomibuvir and filibuvir interfere with the NS5B-RNA interaction and block the transition from initiation to elongation, whereas palm site inhibitors like dasabuvir operate via a different mechanism [1]. Even among thumb II inhibitors, differences in binding kinetics—such as lomibuvir's two-step induced-fit mechanism versus filibuvir's single-step binding—translate to meaningful differences in antiviral potency and resistance barrier [2]. These mechanistic nuances make generic substitution scientifically unsound without empirical comparative data.

Quantitative Differentiation of Lomibuvir: Evidence for Scientific Selection


Lomibuvir Exhibits Superior Anti-HCV Replicative Activity Compared to Filibuvir

In a direct comparative study, lomibuvir demonstrated significantly greater anti-HCV replicative activity than filibuvir in genotype 1b replicon assays [1]. This difference is attributed to lomibuvir's two-step induced-fit binding mechanism, which confers a kinetic advantage through longer residence time on the target, whereas filibuvir binds in a single reversible step [1].

Antiviral HCV NS5B inhibitor

Lomibuvir Binds with High Affinity (Kd = 17 nM) to HCV NS5B Polymerase

Lomibuvir binds to the thumb II allosteric pocket of HCV NS5B polymerase with a dissociation constant (Kd) of 17 nM, indicating high target affinity [1]. This binding affinity underpins its potent antiviral activity observed in cellular assays [1].

Binding affinity HCV Polymerase inhibitor

Lomibuvir Demonstrates High Selectivity for HCV Polymerase Over Human Polymerases

Lomibuvir exhibits a high selectivity index, showing no inhibitory activity against human DNA polymerases α, β, and γ (IC50 ≥56 μM) . This contrasts sharply with its nanomolar potency against HCV NS5B (IC50 = 0.94-1.2 μM), yielding a selectivity window of >46-fold .

Selectivity HCV Off-target

Lomibuvir Retains Activity Against Specific Clinically Relevant NS5B Mutants

While lomibuvir's activity is reduced against certain NS5B mutations (M423T: 15.3-fold loss; I482L: 108-fold loss), it remains fully active against the M423I and A486S variants, which are known to confer resistance to other thumb II inhibitors . This retained activity against specific variants provides a differentiated resistance profile.

Drug resistance HCV Mutation

Lomibuvir Demonstrates Favorable Oral Bioavailability in Preclinical Species

In preclinical pharmacokinetic studies, lomibuvir (VCH-222) displayed a favorable profile in rats and dogs, characterized by low total body clearance and excellent oral bioavailability exceeding 30% . This supports its utility in in vivo efficacy models requiring oral administration.

Pharmacokinetics Oral bioavailability In vivo

Optimal Research and Procurement Applications for Lomibuvir (CAS 1026785-59-0)


In Vitro Efficacy Studies in HCV Genotype 1 Replicon Systems

Lomibuvir is ideally suited for in vitro studies investigating the inhibition of HCV genotype 1 replication. Its potent EC50 values (5-23 nM) in genotype 1a and 1b replicon assays [1] make it a robust positive control or test compound. Its well-defined selectivity profile (IC50 ≥56 μM against human polymerases) ensures that observed antiviral effects are not confounded by host cell cytotoxicity at standard working concentrations.

Mechanistic Studies of Allosteric Polymerase Inhibition and Binding Kinetics

Researchers focusing on the biophysics of drug-target interactions can utilize lomibuvir as a model compound for studying induced-fit binding mechanisms. Its two-step binding process, longer residence time, and interference with the NS5B-RNA interaction are well-documented [2]. This makes it valuable for structure-kinetic relationship (SKR) studies and for benchmarking novel thumb II inhibitors.

Combination Therapy and Resistance Suppression Research

Given its retained activity against specific NS5B mutants (e.g., M423I, A486S) and its distinct binding site, lomibuvir is a strategic component for research on combination antiviral regimens. It can be used in vitro to assess additive or synergistic effects with other DAAs (e.g., protease inhibitors, NS5A inhibitors, nucleoside polymerase inhibitors) and to study the evolution and suppression of drug resistance pathways.

In Vivo Proof-of-Concept Studies in Rodent Models

The favorable oral bioavailability (>30%) and low clearance observed in rats and dogs support the use of lomibuvir in in vivo efficacy studies. It is a suitable tool compound for validating HCV NS5B as a target in animal models and for exploring pharmacokinetic/pharmacodynamic (PK/PD) relationships for this inhibitor class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lomibuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.